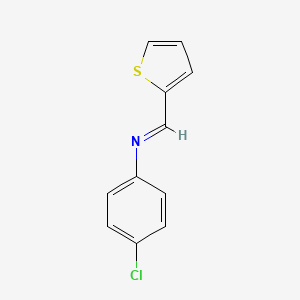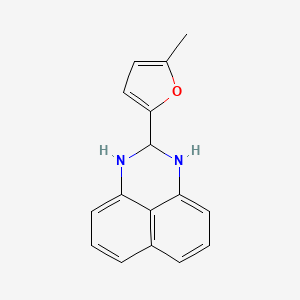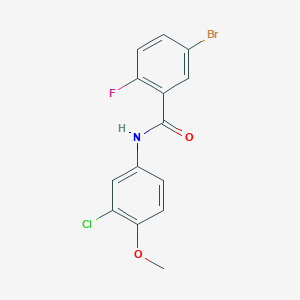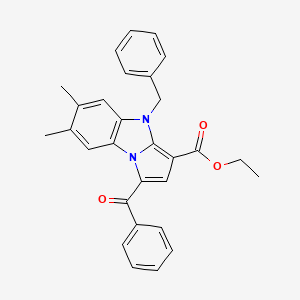
(4-Chlorophenyl)(2-thienylmethylene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorphenyl)(2-thienylmethylen)amin: ist eine organische Verbindung, die eine Kombination aus einer Chlorphenylgruppe und einer Thienylmethylengruppe aufweist, die an ein Amin gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (4-Chlorphenyl)(2-thienylmethylen)amin erfolgt typischerweise durch die Kondensationsreaktion zwischen 4-Chlorbenzaldehyd und 2-Thiophenmethylamin. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für (4-Chlorphenyl)(2-thienylmethylen)amin nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Durchflussreaktoren zur Steigerung der Ausbeute und Effizienz umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen: (4-Chlorphenyl)(2-thienylmethylen)amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Imingruppe in ein Amin umwandeln.
Substitution: Elektrophile aromatische Substitution kann am Chlorphenylring stattfinden, wodurch eine weitere Funktionalisierung möglich ist.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene oder Nitrierungsmittel können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sekundäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
Chemie: (4-Chlorphenyl)(2-thienylmethylen)amin wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie und Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung neuer Pharmazeutika. Seine strukturellen Merkmale machen es zu einem Kandidaten für die Entwicklung und Entdeckung von Arzneimitteln, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie: In der Industrie kann (4-Chlorphenyl)(2-thienylmethylen)amin bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet werden. Seine Reaktivität und seine funktionellen Gruppen ermöglichen die Herstellung von Materialien mit gewünschten Eigenschaften.
Wirkmechanismus
Der Mechanismus, durch den (4-Chlorphenyl)(2-thienylmethylen)amin seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Pfade variieren je nach dem spezifischen biologischen Kontext und den an der Verbindung vorgenommenen Modifikationen.
Wirkmechanismus
The mechanism by which (4-Chlorophenyl)(2-thienylmethylene)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(4-Brom-3-chlorphenyl)(2-thienylmethylen)amin: Ähnliche Struktur mit einem Bromatom anstelle von Chlor.
(4-Chlorphenyl)(2-furylmethylen)amin: Ähnliche Struktur mit einem Furanring anstelle von Thiophen.
Einzigartigkeit: (4-Chlorphenyl)(2-thienylmethylen)amin ist aufgrund des Vorhandenseins sowohl einer Chlorphenylgruppe als auch einer Thienylmethylengruppe einzigartig. Diese Kombination verleiht der Verbindung spezifische chemische und physikalische Eigenschaften, die sie für bestimmte Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
13533-31-8 |
|---|---|
Molekularformel |
C11H8ClNS |
Molekulargewicht |
221.71 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H8ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
InChI-Schlüssel |
SEJGFKXSPGDMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone](/img/structure/B11960350.png)

![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)



![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)


![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
